T-705RTP

描述

法匹拉韦-RTP,也称为法匹拉韦核糖核苷三磷酸,是抗病毒药物法匹拉韦的活性形式。法匹拉韦最初由日本富山化学株式会社开发,用于治疗耐药性流感病毒株。 它已显示出对多种 RNA 病毒具有潜在的抗病毒活性,包括埃博拉病毒、拉沙病毒和 SARS-CoV-2 .

准备方法

法匹拉韦通过多种途径合成,其中最经济和可扩展的方法之一是从 3-氨基吡嗪-2-羧酸开始 。该过程涉及以下步骤:

氯化: 3-氨基吡嗪-2-羧酸被氯化形成 3,6-二氯吡嗪-2-腈。

氟化: 二氯化合物进行亲核氟化。

羟基化: 氟化化合物被羟基化。

腈水解: 腈基被水解形成法匹拉韦

工业生产方法侧重于优化产率和纯度,同时最大程度地降低成本和环境影响。 上述工艺在没有色谱纯化的情况下,以大于 99% 的纯度实现了 43% 的收率 .

化学反应分析

法匹拉韦-RTP 会发生多种类型的化学反应:

氧化: 法匹拉韦可以被氧化形成各种代谢物。

还原: 还原反应可以将法匹拉韦转化回其前体形式。

这些反应中常用的试剂和条件包括氯化剂、氟化剂和水解剂。 这些反应形成的主要产物包括中间体,如 3,6-二氯吡嗪-2-腈和最终产物法匹拉韦 .

科学研究应用

Efficacy Against Specific Viruses

T-705RTP has been studied for its antiviral effects against various RNA viruses:

-

Influenza Virus :

- T-705 has shown significant antiviral activity against different strains of the influenza virus, including H1N1 and H3N2. It disrupts the function of the influenza polymerase, leading to increased mutation rates and reduced viral loads in infected cells .

- A study reported that T-705 treatment resulted in a notable increase in lethal mutations within the viral genome, supporting its role in inducing lethal mutagenesis during influenza virus replication .

- Chikungunya Virus :

- Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) :

Case Study 1: Influenza A Virus

A biochemical assay demonstrated that this compound is efficiently recognized by the influenza polymerase both as a guanosine and an adenosine analog. The study revealed that single incorporation of T-705RMP delays but does not block RNA synthesis; however, two consecutive incorporations completely block further synthesis, indicating its potential as a therapeutic agent against influenza infections .

Case Study 2: SFTSV

In a randomized controlled trial involving SFTSV patients, T-705 treatment was associated with a significant reduction in CFR from 18.3% to 9.5%. The treatment also accelerated recovery from laboratory abnormalities and reduced hemorrhagic signs among patients with low baseline viral loads . This suggests that early intervention with T-705 can improve clinical outcomes significantly.

Data Summary Table

| Virus Type | Mechanism of Action | Key Findings |

|---|---|---|

| Influenza Virus | Induces lethal mutagenesis | Increased mutation rates; reduced viral fitness |

| Chikungunya Virus | Inhibits RdRp | Reduced viral loads; improved survival |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Induces mutagenesis; reduces CFR | Significant reduction in CFR; faster recovery |

作用机制

相似化合物的比较

法匹拉韦-RTP 在核苷类似物中是独一无二的,因为它具有广谱抗病毒活性以及特异的作用机制。类似的化合物包括:

瑞德西韦: 另一种抑制 RdRp 的核苷类似物,但具有不同的分子结构和激活途径.

莫努匹拉韦: 一种具有类似作用机制但化学性质不同的核苷类似物.

生物活性

T-705, also known as favipiravir, is an antiviral compound that has garnered attention due to its broad-spectrum activity against various RNA viruses. Its active form, T-705 ribosyl triphosphate (T-705RTP), functions primarily by inhibiting the RNA-dependent RNA polymerase (RdRp) of viruses such as influenza and arenaviruses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and relevant research findings.

This compound is metabolized intracellularly from T-705 and acts as a nucleotide analog. It competes with natural nucleotides for incorporation into viral RNA, leading to the inhibition of viral replication. Research indicates that this compound:

- Inhibits RdRp : It selectively inhibits the RdRp of the influenza virus, preventing effective viral RNA synthesis. The inhibition is competitive for ATP and GTP, with Ki values of 7.72 μM and 1.56 μM respectively, while it inhibits UTP and CTP in noncompetitive and mixed-type manners .

- Induces Lethal Mutagenesis : this compound can cause an increase in mutations within the viral genome, leading to defective viral particles. This phenomenon has been observed in various studies where T-705 treatment resulted in a significant rise in lethal mutations .

Influenza Virus

T-705 has shown substantial effectiveness against influenza viruses, including resistant strains. In murine models, administration of T-705 at doses of 300 mg/kg per day resulted in complete protection against lethal H5N1 infections. The compound demonstrated a dose-dependent reduction in viral titers and associated lung pathology .

Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)

A clinical study evaluated the efficacy of T-705 in treating patients with SFTSV infection. The results indicated a significant reduction in case fatality rates among treated patients compared to controls (9.5% vs. 18.3%). Notably, in patients with low viral loads, the fatality rate dropped from 11.5% to 1.6% following treatment with T-705 . The drug also accelerated viral clearance and improved laboratory abnormalities.

Case Studies and Clinical Trials

- Influenza A Virus : In vitro studies confirmed that T-705 effectively inhibits influenza virus replication by targeting RdRp activity. The compound was shown to reduce virus yields significantly within hours of treatment .

- Arenavirus Inhibition : T-705 has been tested against highly pathogenic arenaviruses, demonstrating its ability to disrupt viral replication at early stages post-infection . This broad-spectrum activity suggests its potential utility beyond just influenza.

- Mutation Induction : Studies have documented that treatment with T-705 leads to a preferential increase in transition mutations (G → A and C → T) within viral genomes, supporting its role as a mutagenic agent against RNA viruses .

Data Tables

属性

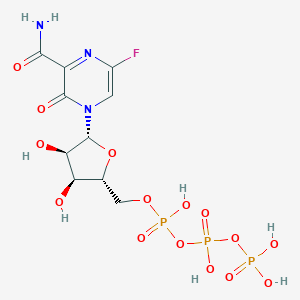

IUPAC Name |

[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN3O15P3/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKPXXBDUCDZDA-KAFVXXCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN3O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740790-94-7 | |

| Record name | Favipiravir riboside triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740790947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAVIPIRAVIR RIBOSIDE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0JG9C0OQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Favipiravir-RTP and what is its mechanism of action against influenza virus?

A1: Favipiravir-RTP, also known as T-705RTP or [[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate], is the active form of the antiviral drug Favipiravir (T-705). It acts as a selective inhibitor of the RNA-dependent RNA polymerase (RdRp) in influenza viruses. [] After entering the cell, Favipiravir is metabolized into Favipiravir-RTP. This active form then competes with purine nucleoside triphosphates, primarily ATP and GTP, for binding to the RdRp. [, ] Once incorporated into the growing RNA chain, it acts as a chain terminator, effectively halting viral RNA synthesis. [, ]

Q2: How does the structure of Favipiravir-RTP contribute to its activity?

A2: While specific structural characterization data (molecular formula, weight, spectroscopic data) isn't provided in the provided research, computational studies suggest that the frontier orbitals of Favipiravir-RTP closely resemble those of Cytidine Triphosphate (CTP). [, ] This similarity likely enables Favipiravir-RTP to mimic CTP and bind to the RdRp active site, interfering with viral RNA synthesis. [, ] Further research on Structure-Activity Relationships (SAR) would provide more detailed insights into the specific structural features crucial for its activity and selectivity.

Q3: What is the evidence for Favipiravir-RTP's inhibitory effect on influenza virus RNA polymerase?

A3: Multiple studies using enzyme kinetics and primer extension assays confirm Favipiravir-RTP's inhibitory action on influenza virus RNA polymerase. Lineweaver-Burk plot analysis revealed that Favipiravir-RTP competitively inhibits the incorporation of ATP and GTP by the viral RdRp, indicating it occupies the same binding site as these nucleotides. [] Moreover, primer extension assays demonstrated that a single incorporation of Favipiravir-RTP into the nascent RNA strand is sufficient to halt further nucleotide addition, effectively terminating RNA synthesis. []

Q4: Beyond influenza, does Favipiravir-RTP show activity against other viruses?

A4: Research suggests that Favipiravir, and by extension Favipiravir-RTP, exhibits a broad spectrum of antiviral activity. In vitro studies have shown efficacy against a range of RNA viruses, including arenaviruses, bunyaviruses, and filoviruses. [, ] Notably, Favipiravir is currently under investigation for its potential against SARS-CoV-2, the virus responsible for COVID-19. [, , , , , ]

Q5: How do researchers study the binding of Favipiravir-RTP to its target?

A5: Advanced techniques like cryo-electron microscopy (cryo-EM) are employed to visualize the interaction between Favipiravir-RTP and SARS-CoV-2 RdRp at a molecular level. [] These studies provide high-resolution structural information about the drug-target complex, revealing the precise binding mode of Favipiravir-RTP within the RdRp active site. [] Additionally, computational chemistry techniques, including molecular docking, MM-GBSA, and molecular dynamics (MD) simulations, are used to predict and analyze the binding affinity and interactions of Favipiravir-RTP with viral RdRp. [, ]

Q6: What are the challenges in developing Favipiravir as a therapeutic agent?

A6: While Favipiravir holds promise as a broad-spectrum antiviral, its development faces challenges. One significant hurdle is its relatively weak incorporation into the RNA primer strand, leading to a lower potency compared to other antiviral nucleotides. [] Additionally, its efficacy may vary depending on the efficiency of its metabolic activation into Favipiravir-RTP in different cell types. [] Addressing these limitations, potentially through formulation strategies or development of analogs with improved properties, is crucial for maximizing its therapeutic potential.

Q7: What are the potential future directions for Favipiravir-RTP research?

A7: Ongoing research focuses on optimizing Favipiravir-RTP's efficacy and overcoming limitations. This includes investigating drug delivery systems to enhance its targeting to specific tissues and improve bioavailability. [] Developing biomarkers to predict treatment response and monitor potential adverse effects is also crucial. [] Additionally, understanding the potential for viral resistance development and exploring combination therapies to combat this will be critical for its long-term success. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。